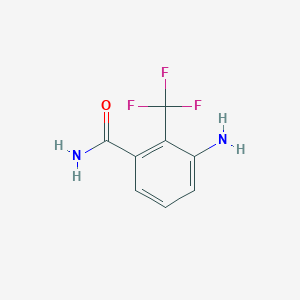
2-propoxy-3-Pyridinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propoxy-3-Pyridinol is an organic compound with the molecular formula C(_8)H(_11)NO(_2). It is characterized by a pyridine ring substituted with a propoxy group at the second position and a hydroxyl group at the third position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propoxy-3-Pyridinol can be synthesized through the reaction of 2-chloropropanol with 3-hydroxypyridine under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2-chloropropanol to a reactor containing 3-hydroxypyridine and a base. The reaction mixture is maintained at a controlled temperature and stirred continuously to ensure uniformity. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propoxy-3-Pyridinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 2-propoxy-3-pyridone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridinol compounds depending on the nucleophile used.
Scientific Research Applications
2-Propoxy-3-Pyridinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its effectiveness in controlling pests and weeds.
Comparison with Similar Compounds
2-Propoxy-3-Pyridinol can be compared with other similar compounds, such as:
2-Methoxy-3-Pyridinol: Similar structure but with a methoxy group instead of a propoxy group.
2-Ethoxy-3-Pyridinol: Similar structure but with an ethoxy group instead of a propoxy group.
3-Hydroxy-2-Pyridone: Lacks the propoxy group but has a similar hydroxyl group at the third position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-propoxypyridin-3-ol |
InChI |
InChI=1S/C8H11NO2/c1-2-6-11-8-7(10)4-3-5-9-8/h3-5,10H,2,6H2,1H3 |
InChI Key |
QJWUAMXQJUWFBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



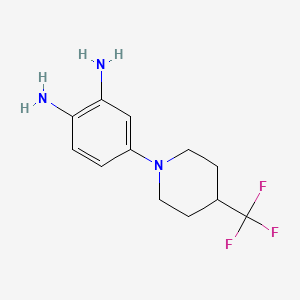
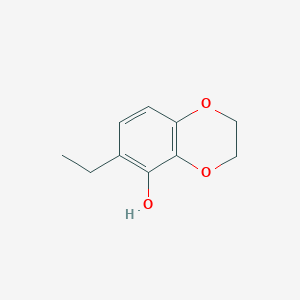

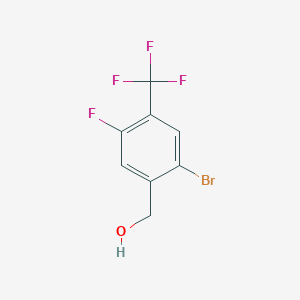
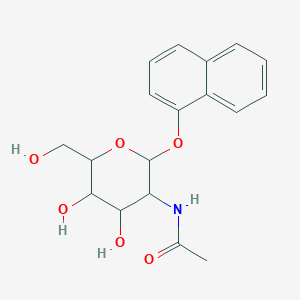
![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)

![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
![1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)
